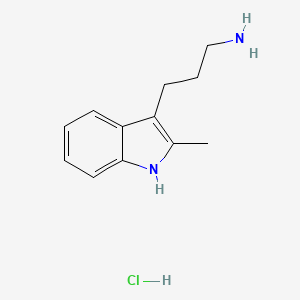

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride

Overview

Description

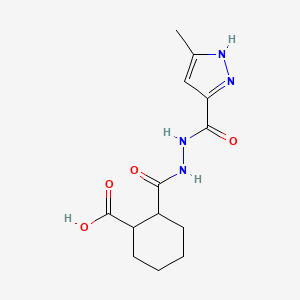

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride is a boron-containing compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxaborole core, which is known for its ability to form stable complexes with diols and other Lewis bases, making it useful in a range of chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb .

Mode of Action

The compound inhibits the function of Mtb LeuRS by binding to it . This prevents the enzyme from charging tRNA^Leu with leucine, which is a crucial step in protein synthesis . By inhibiting this process, the compound disrupts protein synthesis in Mtb, thereby inhibiting its growth .

Biochemical Pathways

The affected biochemical pathway is the protein synthesis pathway in Mtb. By inhibiting LeuRS, the compound disrupts the charging of tRNA^Leu with leucine, a crucial step in protein synthesis . This leads to a decrease in protein production, which affects various downstream processes and ultimately inhibits the growth of Mtb .

Pharmacokinetics

The compound gsk3036656, which contains this molecule, has been reported to exhibit remarkable pharmacokinetic profiles . It’s important to note that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound significantly impact its bioavailability and efficacy .

Result of Action

The result of the compound’s action is the inhibition of Mtb growth. By disrupting protein synthesis in Mtb, the compound prevents the bacteria from growing and proliferating .

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to participate in Suzuki-Miyaura reactions, a type of cross-coupling reaction used in organic synthesis . Additionally, it can act as a catalyst for amidation and esterification of carboxylic acids . The interactions of this compound with these biomolecules are essential for its role in facilitating these biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the oxidative burst in neutrophils, a process crucial for the immune response . By modulating these cellular processes, this compound can alter the behavior and function of cells in significant ways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, in Suzuki-Miyaura coupling reactions, this compound facilitates the formation of carbon-carbon bonds by acting as a boron reagent . This interaction is crucial for the compound’s role in organic synthesis and other biochemical applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the effects of this compound can change over time, with potential implications for its long-term use in experiments . Understanding these temporal effects is essential for optimizing the use of this compound in various research applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Research has indicated that different dosages can lead to varying degrees of efficacy and potential toxicity . It is crucial to determine the optimal dosage to maximize the benefits of this compound while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the use of this compound in various research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . Understanding the targeting signals and post-translational modifications that influence its localization is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride typically involves the formation of the benzoxaborole core followed by the introduction of the aminomethyl group. One common method involves the reaction of 2-formylphenylboronic acid with an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the benzoxaborole core to other boron-containing structures.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aminomethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted benzoxaborole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride has a wide range of applications in scientific research:

Biology: The compound’s ability to form stable complexes with diols makes it useful in the study of carbohydrate interactions and enzyme inhibition.

Industry: The compound is used in the development of sensors and materials for various industrial applications

Comparison with Similar Compounds

Similar Compounds

- 3-(Aminomethyl)benzeneboronic acid hydrochloride

- 3-(Aminomethyl)benzoic acid hydrochloride

- 2,5-Bis(aminomethyl)furan

Uniqueness

What sets 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride apart from similar compounds is its benzoxaborole core, which provides unique reactivity and stability. This core structure allows for the formation of stable complexes with diols, making it particularly useful in applications that require strong and specific interactions with carbohydrates and other biomolecules .

Properties

IUPAC Name |

(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2.ClH/c10-5-8-6-3-1-2-4-7(6)9(11)12-8;/h1-4,8,11H,5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIIXJTURMFNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC=CC=C2C(O1)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester](/img/structure/B3080869.png)

![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)

![Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride](/img/structure/B3080928.png)

![4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080947.png)

![4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080951.png)